neurokinin A(4-10)

Übersicht

Beschreibung

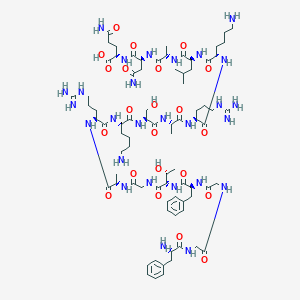

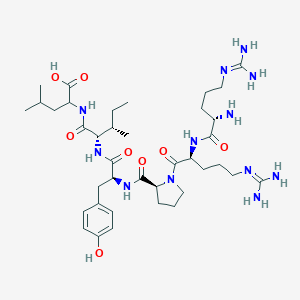

Neurokinin A(4-10) ist ein Peptidfragment, das vom größeren Neuropeptid Neurokinin A abgeleitet ist. Neurokinin A ist ein Mitglied der Tachykinin-Familie von Neuropeptid-Neurotransmittern, die für ihre Rolle bei der nozizeptiven Verarbeitung, der Sättigung und der glatten Muskelkontraktion bekannt sind . Neurokinin A(4-10) bezieht sich speziell auf die trunkierte Form von Neurokinin A, die aus der Aminosäuresequenz Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 besteht . Dieses Peptidfragment ist bekannt für seine exzitatorischen Wirkungen auf das Säugetiernervensystem und seinen Einfluss auf Entzündungs- und Schmerzreaktionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Neurokinin A(4-10) beinhaltet typischerweise die Festphasen-Peptidsynthese (SPPS), eine Methode, die weit verbreitet für die Herstellung von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe von geschützten Aminosäuren . Jede Aminosäure wird mit Hilfe von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nach der Assemblierung der Peptidkette wird das Peptid mit einem Gemisch aus Trifluoressigsäure (TFA), Wasser und Scavengern vom Harz abgespalten und entschützt .

Industrielle Produktionsmethoden

Während die industrielle Produktion von Neurokinin A(4-10) nicht so verbreitet ist wie bei anderen Peptiden, können die Prinzipien der SPPS für eine größere Produktion hochskaliert werden. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu erhöhen. Die Reinigung des synthetisierten Peptids erfolgt typischerweise durch Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Neurokinin A(4-10) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

While the industrial production of Neurokinin A(4-10) is not as common as other peptides, the principles of SPPS can be scaled up for larger production. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

Analyse Chemischer Reaktionen

Reaktionstypen

Neurokinin A(4-10) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest im Peptid kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch Analoga ersetzt werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Ameisensäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Aminosäureanaloga wie d-Phenylalanin oder β-Methylphenylalanin können verwendet werden, um bestimmte Reste zu ersetzen.

Hauptsächlich gebildete Produkte

Oxidation: Methioninsulfoxid oder Methioninsulfon.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Peptidanaloga mit modifizierten Aminosäureresten.

Wissenschaftliche Forschungsanwendungen

Neurokinin A(4-10) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht für seine Rolle bei der nozizeptiven Verarbeitung und der glatten Muskelkontraktion.

Wirkmechanismus

Neurokinin A(4-10) übt seine Wirkungen aus, indem es an den Neurokinin-2 (NK2)-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor (GPCR), der in verschiedenen Geweben vorkommt . Nach der Bindung aktiviert es intrazelluläre Signalwege, die zur Freisetzung von sekundären Botenstoffen wie Inositoltrisphosphat (IP3) und Diacylglycerol (DAG) führen. Diese Botenstoffe lösen anschließend die Freisetzung von Kalzium aus intrazellulären Speichern aus, was zur Kontraktion der glatten Muskulatur und anderen physiologischen Reaktionen führt .

Wirkmechanismus

Neurokinin A(4-10) exerts its effects by binding to the neurokinin-2 (NK2) receptor, a G-protein-coupled receptor (GPCR) found in various tissues . Upon binding, it activates intracellular signaling pathways, leading to the release of secondary messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). These messengers subsequently trigger calcium release from intracellular stores, resulting in smooth muscle contraction and other physiological responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Neurokinin B: Teilt strukturelle Ähnlichkeiten mit Neurokinin A und ist an der Regulation von Reproduktionshormonen beteiligt.

Einzigartigkeit

Neurokinin A(4-10) ist aufgrund seiner spezifischen Sequenz und seiner Fähigkeit, den NK2-Rezeptor selektiv zu aktivieren, einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der physiologischen und pharmakologischen Rollen des NK2-Rezeptors und unterscheidet es von anderen Tachykininen wie Substanz P und Neurokinin B .

Eigenschaften

IUPAC Name |

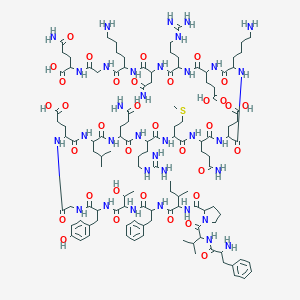

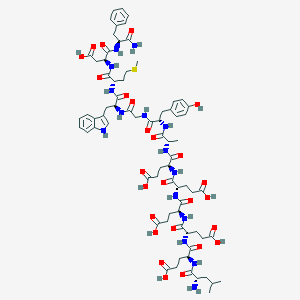

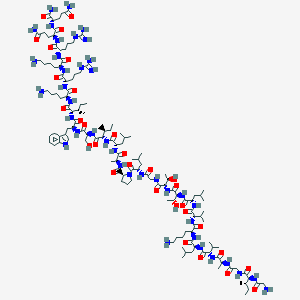

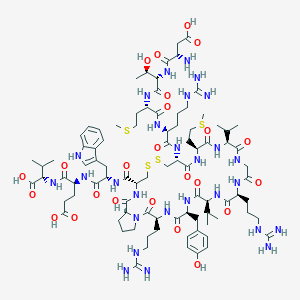

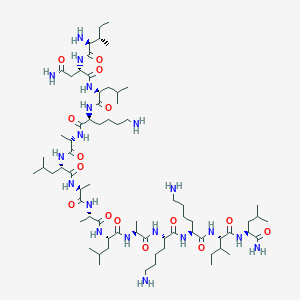

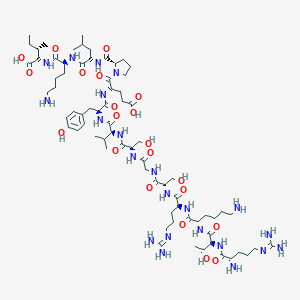

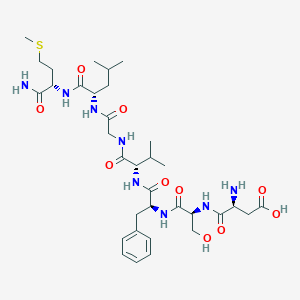

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54N8O10S/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46)/t21-,22-,23-,24-,25-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSTHFZZCHRCL-ORUZXOCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N8O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50913838 | |

| Record name | 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97559-35-8 | |

| Record name | Neurokinin A(4-10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097559358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50913838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

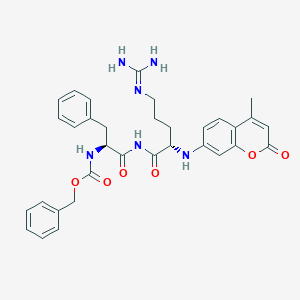

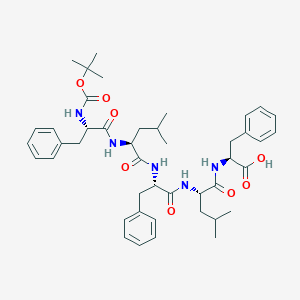

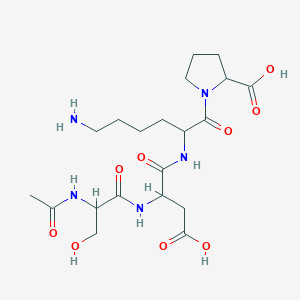

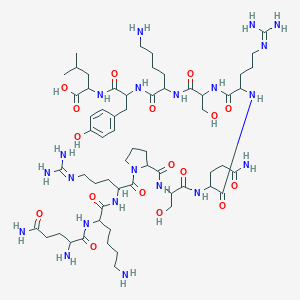

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.